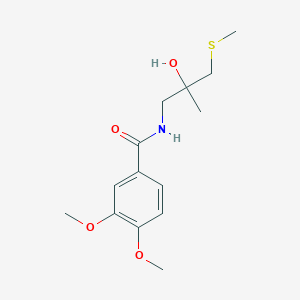

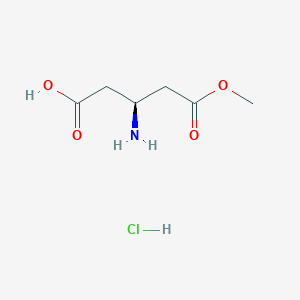

![molecular formula C14H19N3O4 B2920772 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid CAS No. 2220169-43-5](/img/structure/B2920772.png)

4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid, also known as BDP-AM, is a fluorescent probe that is widely used in scientific research. This molecule is a diazirine-based photoaffinity label that is capable of crosslinking with proteins, nucleic acids, lipids, and other biomolecules upon exposure to ultraviolet light. The unique properties of BDP-AM make it an ideal tool for investigating the structure, function, and interactions of biological molecules.

Mecanismo De Acción

The mechanism of action of 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid involves the formation of a covalent bond between the diazirine group and a nearby biomolecule upon exposure to ultraviolet light. This covalent bond can be reversible or irreversible, depending on the nature of the target molecule and the experimental conditions. Once the covalent bond is formed, the 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid molecule becomes attached to the target molecule, allowing it to be purified, identified, and characterized.

Biochemical and Physiological Effects:

4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid has no known biochemical or physiological effects on living organisms, as it is primarily used as a research tool rather than a therapeutic agent. However, it is important to note that 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid is a potent photoactivatable compound that can cause damage to living cells if not used properly. Therefore, it is essential to follow strict safety guidelines when working with this molecule.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid in lab experiments include its high specificity, sensitivity, and versatility. 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid can be used to label a wide range of biomolecules, including proteins, nucleic acids, and lipids, and can be applied to various experimental systems, such as cells, tissues, and organisms. Furthermore, 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid can be used in conjunction with other techniques, such as Western blotting, mass spectrometry, and live-cell imaging, to obtain more detailed information about the target molecule.

The limitations of using 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid in lab experiments include its high cost, low yield, and potential toxicity. 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid is a relatively expensive compound that requires specialized equipment and expertise to synthesize and use. Moreover, the yield of 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid synthesis is relatively low, which can limit its availability and usability. Finally, 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid can be toxic to living cells if used improperly, which can compromise the accuracy and reproducibility of experimental results.

Direcciones Futuras

There are many future directions for the use of 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid in scientific research. One potential application is in the study of protein-protein interactions in living cells, using techniques such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). Another potential application is in the development of new therapeutics that target specific biomolecules, using 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid as a screening tool. Finally, 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid could be used in combination with other photoaffinity labels to create more complex and versatile probes for studying biological molecules.

Métodos De Síntesis

The synthesis of 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid involves a multi-step process that begins with the preparation of 3-but-3-ynyldiazirine-3-carboxylic acid. This compound is then converted into 3-(3-but-3-ynyldiazirin-3-yl)propanoyl chloride, which is subsequently reacted with 2-methylmorpholine-2-carboxylic acid to form 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid. The overall yield of this synthesis is approximately 30%, and the purity of the final product can be confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Aplicaciones Científicas De Investigación

4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. This molecule can be used to study protein-protein interactions, protein-ligand interactions, enzyme kinetics, membrane trafficking, and many other biological processes. 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid is also useful for identifying the binding sites of small molecules and peptides on proteins, as well as for characterizing the conformational changes that occur during ligand binding.

Propiedades

IUPAC Name |

4-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-3-4-6-14(15-16-14)7-5-11(18)17-8-9-21-13(2,10-17)12(19)20/h1H,4-10H2,2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANXZVXYXWXKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CCC2(N=N2)CCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

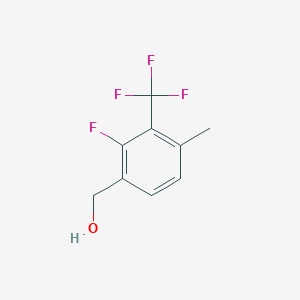

![N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2920689.png)

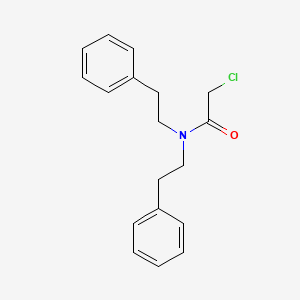

![4-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2920691.png)

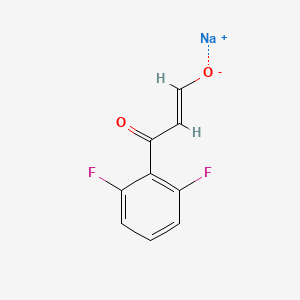

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2920695.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2920696.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2920702.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2920703.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2920704.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2920711.png)